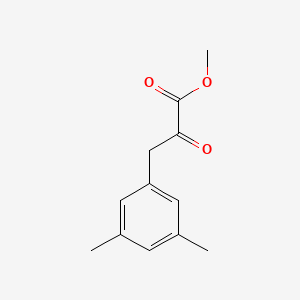![molecular formula C26H16F2N4O2S2 B13694102 4,4'-[[2,2'-Bithieno[3,2-b]pyridine]-7,7'-diylbis(oxy)]bis(3-fluoroaniline)](/img/structure/B13694102.png)
4,4'-[[2,2'-Bithieno[3,2-b]pyridine]-7,7'-diylbis(oxy)]bis(3-fluoroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876699 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876699 typically involves a series of well-defined chemical reactions. One common synthetic route includes the reaction of precursor compounds under controlled conditions to yield the desired product. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of MFCD32876699 is scaled up using large reactors and optimized processes to ensure high yield and purity. The industrial methods often involve continuous flow processes, which allow for better control over reaction parameters and more efficient production.
Chemical Reactions Analysis
Types of Reactions
MFCD32876699 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of MFCD32876699 may yield an oxidized derivative, while reduction may produce a reduced form of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
MFCD32876699 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: MFCD32876699 is used in the production of specialty chemicals and materials, owing to its unique properties.
Mechanism of Action
The mechanism of action of MFCD32876699 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C26H16F2N4O2S2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-[2-[7-(4-amino-2-fluorophenoxy)thieno[3,2-b]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxy-3-fluoroaniline |
InChI |
InChI=1S/C26H16F2N4O2S2/c27-15-9-13(29)1-3-19(15)33-21-5-7-31-17-11-23(35-25(17)21)24-12-18-26(36-24)22(6-8-32-18)34-20-4-2-14(30)10-16(20)28/h1-12H,29-30H2 |
InChI Key |
SXSOUDBYNOTHRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C3C(=NC=C2)C=C(S3)C4=CC5=NC=CC(=C5S4)OC6=C(C=C(C=C6)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13694019.png)

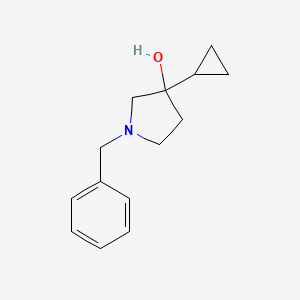
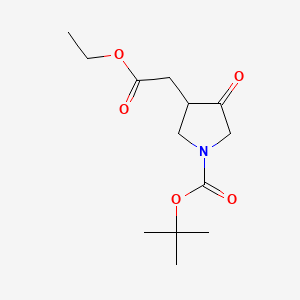
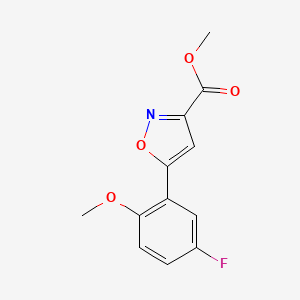
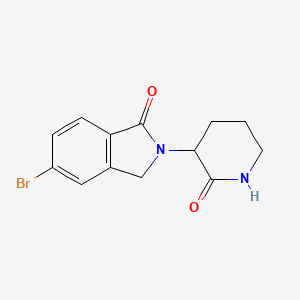

![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
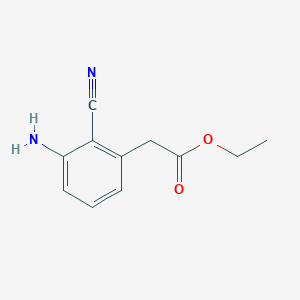

![(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)


